molecular formula C17H21N5 B12472238 N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12472238
M. Wt: 295.4 g/mol
InChI Key: RJQFOMCVJOLWOV-UHFFFAOYSA-N
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Description

N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.

    Formation of the pyrimidine ring: The pyrazole ring is then fused with a pyrimidine ring through a series of condensation reactions involving appropriate aldehydes or ketones.

    Introduction of the butyl and dimethylphenyl groups: These groups are introduced through alkylation and arylation reactions, respectively

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-4-5-8-18-16-14-10-21-22(17(14)20-11-19-16)15-7-6-12(2)9-13(15)3/h6-7,9-11H,4-5,8H2,1-3H3,(H,18,19,20)

InChI Key

RJQFOMCVJOLWOV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=N1)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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